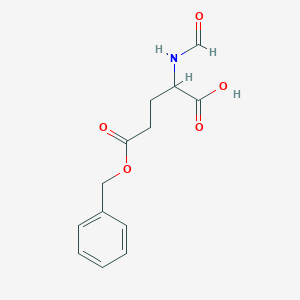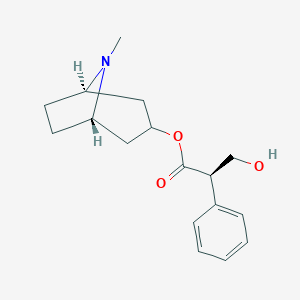
Glutamic acid, N-formyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamic acid, N-formyl-, also known as N-formylglutamate, is a naturally occurring amino acid derivative that is found in various organisms, including bacteria, plants, and mammals. It is synthesized by the enzyme formyltransferase, which transfers a formyl group from N10-formyltetrahydrofolate to the amino group of glutamate. Glutamic acid, N-formyl-, has been studied extensively due to its potential applications in scientific research.
作用機序
The mechanism of action of glutamic acid, N-formyl-, is not fully understood. However, it is known to interact with various cellular pathways, including the MAPK/ERK signaling pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been shown to modulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and oxidative stress.
生化学的および生理学的効果
Glutamic acid, N-formyl-, has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, and can also modulate the activity of ion channels. It has been shown to have anti-inflammatory properties and can reduce the production of cytokines such as TNF-α and IL-6. It can also modulate the activity of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
Glutamic acid, N-formyl-, has several advantages for use in lab experiments. It is readily available and can be synthesized easily. It is also stable and can be stored for long periods without degradation. However, it also has several limitations. It can be toxic at high concentrations and can interfere with other cellular pathways, making it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of glutamic acid, N-formyl-. One area of research is the development of new therapeutic agents based on its antioxidant and anticancer properties. Another area of research is the study of its interactions with other cellular pathways, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of glutamic acid, N-formyl-, and its effects on cellular signaling pathways.
合成法
Glutamic acid, N-formyl-, can be synthesized by the reaction of glutamate with N10-formyltetrahydrofolate in the presence of formyltransferase. This reaction is catalyzed by the enzyme and results in the formation of Glutamic acid, N-formyl-amate and tetrahydrofolate. The reaction is reversible, and Glutamic acid, N-formyl-amate can be converted back to glutamate by the enzyme glutamyl-tRNA synthetase.
科学的研究の応用
Glutamic acid, N-formyl-, has been used extensively in scientific research due to its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer, as it can inhibit the growth of cancer cells and induce apoptosis.
特性
製品名 |
Glutamic acid, N-formyl- |
|---|---|
分子式 |
C13H15NO5 |
分子量 |
265.26 g/mol |
IUPAC名 |
2-formamido-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H15NO5/c15-9-14-11(13(17)18)6-7-12(16)19-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)(H,17,18) |
InChIキー |
MFJUVGDWGUQYJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)